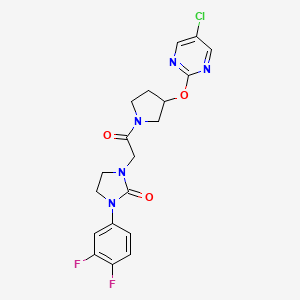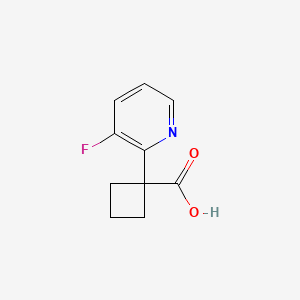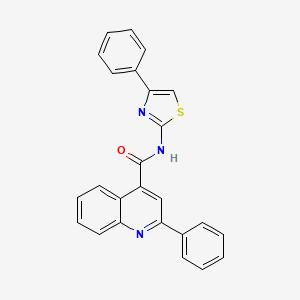![molecular formula C21H23N3O2 B2849332 N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide CAS No. 1311803-59-4](/img/structure/B2849332.png)
N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide is a chemical compound that is widely used in scientific research. It is a small molecule that has been shown to have various biochemical and physiological effects.
作用机制
The mechanism of action of N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide involves its binding to specific targets such as enzymes or proteins. This binding can lead to either inhibition or activation of the target, depending on the specific interaction. The compound has been shown to have a high affinity for certain protein targets such as cAMP-dependent protein kinase and phosphodiesterase.
Biochemical and Physiological Effects:
N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in signaling pathways such as the cyclic AMP pathway. It has also been shown to have effects on cellular processes such as proliferation and migration. Additionally, the compound has been shown to have anti-inflammatory and anti-tumor properties.
实验室实验的优点和局限性
N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It is also relatively stable and can be stored for extended periods of time. However, the compound also has limitations, such as its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for the use of N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide in scientific research. One potential direction is the development of more specific and potent inhibitors of specific targets such as protein kinases. Another direction is the use of the compound as a tool for studying protein-ligand interactions and for the development of new drugs. Additionally, the compound may have potential therapeutic applications for diseases such as cancer and inflammation.
Conclusion:
In conclusion, N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide is a widely used chemical compound in scientific research. It has various biochemical and physiological effects and has been shown to have potential therapeutic applications. The compound has advantages and limitations for lab experiments, and there are several future directions for its use in research.
合成方法
The synthesis of N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide involves the reaction of 3-(morpholin-4-yl)methylbenzaldehyde with benzyl cyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is isolated by filtration and purification techniques such as column chromatography or recrystallization.
科学研究应用
N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide has been widely used in scientific research as a tool for studying various biological processes. It has been shown to have inhibitory effects on the activity of certain enzymes such as protein kinases and phosphodiesterases. It has also been used as a fluorescent probe for imaging cellular structures and as a ligand for studying protein-ligand interactions.
属性
IUPAC Name |
N-benzyl-N-(cyanomethyl)-3-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c22-9-10-24(17-18-5-2-1-3-6-18)21(25)20-8-4-7-19(15-20)16-23-11-13-26-14-12-23/h1-8,15H,10-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDJTDUZKMXKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)N(CC#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2849249.png)
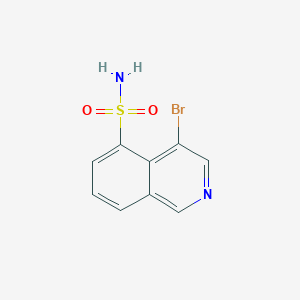
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2849253.png)
![Ethyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2849254.png)
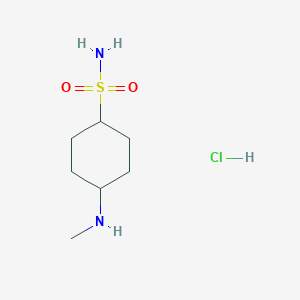
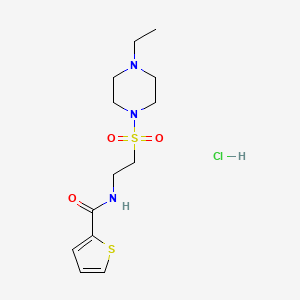
![2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B2849258.png)
![N,N-diethyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2849259.png)
![5-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-11b,11c-dihydro-6H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrole-1,3,6(2H,3aH)-trione](/img/structure/B2849260.png)

